1-(3-methoxyphenyl)-3-[3-[(3-methoxyphenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea
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Overview
Description
1-(3-methoxyphenyl)-3-[3-[(3-methoxyphenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-3-[3-[(3-methoxyphenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea typically involves the reaction of 3-methoxyaniline with isothiocyanates under controlled conditions. The reaction may proceed through the formation of intermediate carbamothioyl compounds, which then react with 2,2-dimethylpropylamine to yield the final product. Common solvents used in these reactions include dichloromethane and ethanol, and the reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-3-[3-[(3-methoxyphenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The thiourea moiety can be reduced to form thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules can provide insights into its potential therapeutic applications.
Medicine
Potential applications in medicine include the development of new drugs or diagnostic agents. The compound’s ability to interact with specific molecular targets can be explored for therapeutic purposes.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, or materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-3-[3-[(3-methoxyphenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea involves its interaction with specific molecular targets. The methoxyphenyl groups and thiourea moiety can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxyphenyl)-3-[3-[(4-methoxyphenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea
- 1-(4-methoxyphenyl)-3-[3-[(3-methoxyphenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea
Uniqueness
Compared to similar compounds, 1-(3-methoxyphenyl)-3-[3-[(3-methoxyphenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea may exhibit unique reactivity and biological activity due to the specific positioning of the methoxy groups and the thiourea moiety. These structural features can influence its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[3-[(3-methoxyphenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S2/c1-21(2,13-22-19(28)24-15-7-5-9-17(11-15)26-3)14-23-20(29)25-16-8-6-10-18(12-16)27-4/h5-12H,13-14H2,1-4H3,(H2,22,24,28)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSQVURRGHBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=S)NC1=CC(=CC=C1)OC)CNC(=S)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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